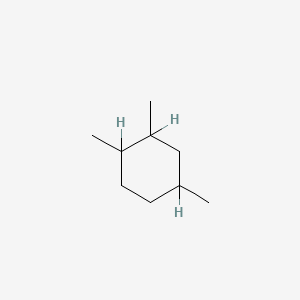

(1S,2S,4S)-1,2,4-trimethylcyclohexane

描述

Synthesis Analysis

The synthesis of 1,2,4-trimethylcyclohexanes involves strategies that allow for the precise control of the stereochemistry at the 1, 2, and 4 positions of the cyclohexane ring. Mahmoud (1968) demonstrated the synthesis and characterization of the four geometric isomers of the 1,2,4-trimethylcyclohexanes, including techniques like catalytic reduction of olefins and Wolff-Kishner reduction of ketones to achieve the desired stereochemistry (Mahmoud, 1968).

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives, including 1,2,4-trimethylcyclohexane, has been extensively studied to understand their conformational preferences. Shen and Traetteberg (2004) explored the molecular structure of a closely related compound, providing insights into the cyclohexane ring's preferred conformations in the gas phase, which are crucial for understanding the physical and chemical properties of such molecules (Shen & Traetteberg, 2004).

Chemical Reactions and Properties

The chemical behavior of 1,2,4-trimethylcyclohexane isomers under various conditions can shed light on their reactivity and potential applications. For instance, the study of saturated heterocycles by Katritzky and Patel (1979) can provide analogies for understanding the reactions and conformational dynamics of 1,2,4-trimethylcyclohexanes (Katritzky & Patel, 1979).

Physical Properties Analysis

The physical properties of 1,2,4-trimethylcyclohexane, such as boiling point, melting point, and solubility, are influenced by its molecular structure. The synthesis and physical constants of its geometric isomers provide valuable data for understanding these properties in detail (Mahmoud, 1968).

科学研究应用

Environmental and Toxicological Assessment

- Toxicity and Environmental Impact : The study by Paustenbach et al. (2015) discusses the toxicity of crude 4-methylcyclohexanemethanol (MCHM), a compound structurally similar to (1S,2S,4S)-1,2,4-trimethylcyclohexane, and its environmental impact. This industrial solvent was released into the Elk River, impacting about 300,000 residents. The review presents data on the toxicity of crude MCHM, indicating its low to moderate acute and subchronic oral toxicity, and its non-mutagenic and non-carcinogenic nature. The study highlights the importance of understanding the toxicological profile and environmental implications of chemical spills or releases (Paustenbach et al., 2015).

Industrial Applications and Chemical Processes

- Catalytic Oxidation of Cyclohexene : Cao et al. (2018) provide insights into the controllable and selective catalytic oxidation of cyclohexene, a process crucial in the chemical industry for producing various intermediates. This review could be relevant when considering the chemical transformations or applications of (1S,2S,4S)-1,2,4-trimethylcyclohexane in industrial settings, especially in the context of selective oxidation processes (Cao et al., 2018).

- Hydrogen Storage and Delivery : Bourane et al. (2016) discuss the feasibility of using organic compounds, specifically cycloalkanes, as hydrogen carriers. This overview might be relevant for exploring the potential of (1S,2S,4S)-1,2,4-trimethylcyclohexane in energy storage and delivery applications, given its structural similarity to cycloalkanes (Bourane et al., 2016).

Material Science and Engineering

- SILMs for Gas Separations : Scovazzo (2009) evaluates the performance of supported ionic liquid membranes (SILMs) for gas separations and proposes benchmarks and upper limits. Although not directly related to (1S,2S,4S)-1,2,4-trimethylcyclohexane, the findings could guide future research on the potential use of structurally similar compounds in membrane-based separation technologies (Scovazzo, 2009).

安全和危害

I’m sorry, but I couldn’t find specific information on the safety and hazards of “(1S,2S,4S)-1,2,4-trimethylcyclohexane” from the web search results.

未来方向

Unfortunately, I couldn’t find specific information on the future directions of “(1S,2S,4S)-1,2,4-trimethylcyclohexane” from the web search results.

属性

IUPAC Name |

(1S,2S,4S)-1,2,4-trimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJPCEVERINRSG-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H](C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S,4S)-1,2,4-trimethylcyclohexane | |

CAS RN |

7667-60-9 | |

| Record name | trans,2,4-Trimethylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7667-60-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)